C.I. Reactive Blue 25
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Overview
Description
C.I. Reactive Blue 25 is a synthetic dye belonging to the class of reactive dyes, which are widely used in the textile industry for dyeing cellulosic fibers such as cotton. This compound is known for its vibrant blue color and its ability to form covalent bonds with fibers, resulting in high color fastness and durability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Reactive Blue 25 typically involves the reaction of a chromophore with a reactive group that can form covalent bonds with fibers. One common method involves the reaction of a phthalocyanine derivative with a reactive group such as a vinyl sulfone or a halogenated triazine . The reaction conditions often include the use of solvents like water or acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous processes. The raw materials are mixed in reactors under controlled temperature and pressure conditions to ensure consistent quality and yield. The final product is then purified, dried, and formulated into a powder or liquid form for use in dyeing processes .
Chemical Reactions Analysis
Types of Reactions
C.I. Reactive Blue 25 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The reactive groups in the dye can undergo nucleophilic substitution reactions with hydroxyl groups in cellulosic fibers, forming covalent bonds.
Hydrolysis: In the presence of water, the reactive groups can hydrolyze, leading to the formation of hydrolyzed dye products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other alkaline substances that facilitate the reaction between the dye and the fiber.
Hydrolysis: Water and mild acidic or neutral conditions are typically used for hydrolysis reactions.
Major Products Formed
Scientific Research Applications
C.I. Reactive Blue 25 has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism by which C.I. Reactive Blue 25 exerts its effects is through the formation of covalent bonds with fibers. The reactive groups in the dye react with hydroxyl groups in cellulosic fibers, resulting in a strong and durable bond. This covalent bonding ensures high color fastness and resistance to washing and other environmental factors .
Comparison with Similar Compounds
C.I. Reactive Blue 25 can be compared with other reactive dyes such as:
C.I. Reactive Red 195: Similar in its ability to form covalent bonds with fibers but imparts a red color instead of blue.
C.I. Reactive Yellow 145: Another reactive dye that forms covalent bonds with fibers, providing a yellow color.
Uniqueness
This compound is unique in its specific chromophore structure, which imparts a vibrant blue color. Its high reactivity and ability to form strong covalent bonds with fibers make it particularly effective for dyeing applications where color fastness is crucial .
Properties
CAS No. |
12236-87-2 |
---|---|
Molecular Formula |
C12H27N3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.